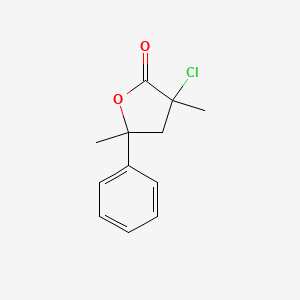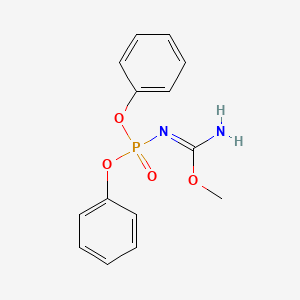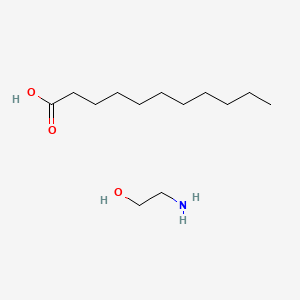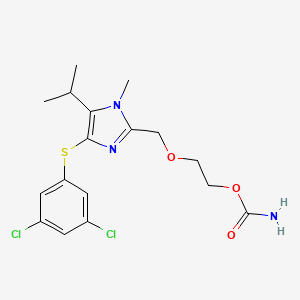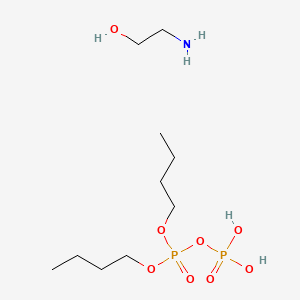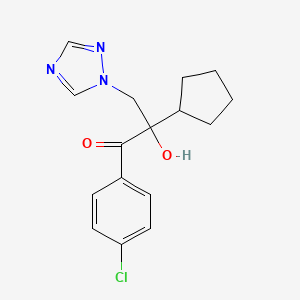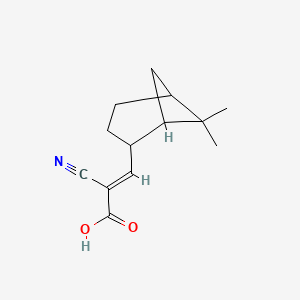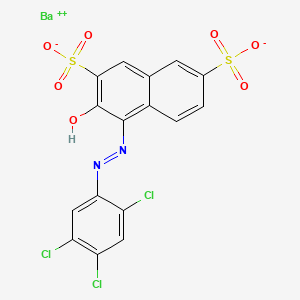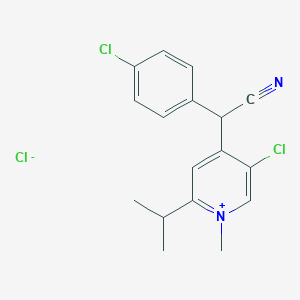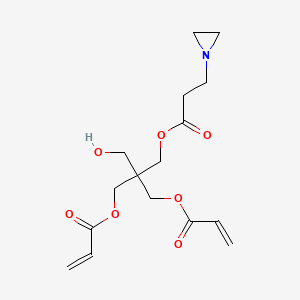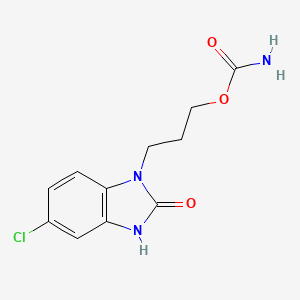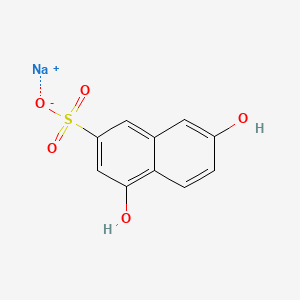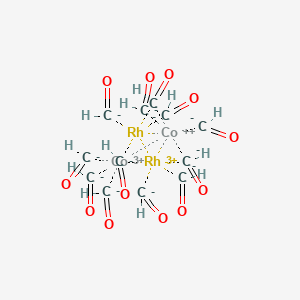
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium is a complex organometallic compound with the molecular formula C12H12Co2O12Rh2-4 and a molecular weight of 671.89388 . This compound is known for its unique structure, which includes multiple carbonyl groups and metal centers, making it an interesting subject of study in the field of organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium typically involves the reaction of rhodium and cobalt carbonyl complexes under controlled conditions. One common method involves the reaction of rhodium carbonyl chloride with cobalt carbonyl in the presence of a suitable solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Carbonyl ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium or cobalt complexes, while substitution reactions may produce new organometallic complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium has several scientific research applications, including:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Photocatalysis: The compound has been investigated for its photocatalytic properties, particularly in the promotion of singlet oxygen oxidation reactions.
Wirkmechanismus
The mechanism by which tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium exerts its effects involves the interaction of its metal centers with various substrates. The compound can facilitate the transfer of electrons or atoms, thereby promoting chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium can be compared with other similar organometallic compounds, such as:
Dirhodium Tetracarboxylates: These compounds also contain rhodium centers and are known for their catalytic properties in organic synthesis.
Cobalt Carbonyl Complexes: These complexes contain cobalt centers and are used in various industrial processes, including hydroformylation and Fischer-Tropsch synthesis.
The uniqueness of this compound lies in its combination of rhodium and cobalt centers, which provides it with distinct electronic and catalytic properties .
Eigenschaften
CAS-Nummer |
50696-78-1 |
|---|---|
Molekularformel |
C12H12Co2O12Rh2-4 |
Molekulargewicht |
671.89 g/mol |
IUPAC-Name |
cobalt(2+);cobalt(3+);methanone;rhodium;rhodium(3+) |
InChI |
InChI=1S/12CHO.2Co.2Rh/c12*1-2;;;;/h12*1H;;;;/q12*-1;+2;+3;;+3 |
InChI-Schlüssel |
FSPINYDZJUVBLX-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Co+2].[Co+3].[Rh].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


